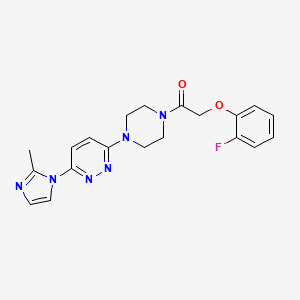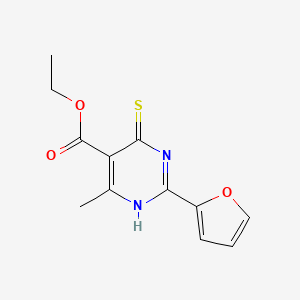
2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetically engineered compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a complex structure, characterized by the presence of fluorophenoxy, imidazolyl, pyridazinyl, and piperazinyl groups, which contribute to its distinctive chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, beginning with the preparation of the core structure followed by the sequential introduction of functional groups. One common route includes:
Synthesis of the Fluorophenoxy Intermediate: : Starting from 2-fluorophenol, the intermediate can be prepared through a nucleophilic aromatic substitution reaction.
Formation of the Imidazolyl and Pyridazinyl Groups: : These groups are introduced via condensation reactions, often using appropriate aldehydes or ketones under acidic or basic conditions.
Coupling Reactions: : The final product is synthesized by coupling the intermediates using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound typically optimize the synthesis routes to ensure high yield and purity, while minimizing reaction times and costs. This can include the use of automated synthesizers, continuous flow reactors, and rigorous quality control processes to monitor the intermediates and final product.
化学反応の分析
Types of Reactions
2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : This can lead to the formation of ketones or carboxylic acids under specific conditions.
Reduction: : The compound can be reduced to amines or alcohols using suitable reducing agents like lithium aluminum hydride.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can occur, modifying the fluorophenoxy or imidazolyl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid in an acidic medium.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Halogenation using halogenating agents, or alkylation using alkyl halides under basic conditions.
Major Products
科学的研究の応用
Chemistry
The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of novel chemical entities.
Biology
In biological research, it serves as a probe to investigate cellular processes, binding interactions, and as a reference standard in analytical techniques.
Medicine
In medicinal chemistry, 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is explored for its potential therapeutic effects, particularly its ability to interact with specific molecular targets.
Industry
The compound finds applications in industrial processes, including the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets within cells, including enzymes, receptors, and nucleic acids. This interaction can modulate various biological pathways, leading to the desired pharmacological or chemical effects. The exact mechanism often involves binding to active sites or altering the conformation of target molecules, thus influencing their activity.
類似化合物との比較
When compared to similar compounds, 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Similar compounds include:
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
2-(2-chlorophenoxy)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
These similar compounds exhibit varying degrees of activity and specificity, but this compound is notable for its enhanced stability and efficacy in various applications.
Feel free to let me know if there's anything more specific you need about this compound.
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-15-22-8-9-27(15)19-7-6-18(23-24-19)25-10-12-26(13-11-25)20(28)14-29-17-5-3-2-4-16(17)21/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJLLPXIOYNBPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)


![3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2400207.png)



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2400217.png)

![4-isopropoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2400219.png)
![(5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2400220.png)


